(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
(7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a synthetic organic compound characterized by its unique structure, which includes a methoxyimino group and a tetrahydro-1,3-benzothiazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the following steps:
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Formation of the Benzothiazole Core: : The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
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Introduction of the Methoxyimino Group: : The methoxyimino group is introduced via the reaction of the benzothiazole intermediate with methoxyamine hydrochloride in the presence of a base such as sodium acetate. This step typically requires refluxing in an appropriate solvent like ethanol or methanol.
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Final Modifications: : Any additional modifications to introduce the dimethyl groups or other substituents are carried out in subsequent steps, often involving standard organic synthesis techniques such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds or covalent interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one: Similar in having a methoxyimino group but differs in the core structure.
(E)-α-(Methoxyimino)benzeneacetate Derivatives: These compounds also contain a methoxyimino group and are studied for their biological activities.
Uniqueness
What sets (7E)-7-(methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine apart is its benzothiazole core, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets that are not possible with other methoxyimino-containing compounds.
Properties
IUPAC Name |
(7E)-7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-10(2)4-6-8(15-9(11)12-6)7(5-10)13-14-3/h4-5H2,1-3H3,(H2,11,12)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUPJLQECPLFP-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N/OC)/C1)SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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